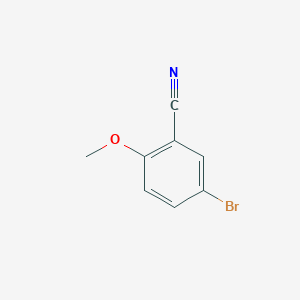

5-Bromo-2-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOASAXVECBZCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403079 | |

| Record name | 5-bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144649-99-0 | |

| Record name | 5-Bromo-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144649-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-methoxybenzonitrile physical properties

An In-depth Technical Guide to 5-Bromo-2-methoxybenzonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No. 144649-99-0), a key intermediate in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's properties, handling, and application. The structure of this guide is designed to logically flow from fundamental identification to practical application, ensuring a comprehensive understanding for laboratory use.

Core Compound Identification and Physicochemical Profile

This compound is a polysubstituted aromatic compound featuring a nitrile, a methoxy ether, and a bromine atom. This specific arrangement of functional groups imparts a unique combination of reactivity and physical characteristics, making it a valuable building block, particularly in the synthesis of complex heterocyclic systems and pharmaceutical lead compounds.

The compound's identity is unequivocally established by its CAS Registry Number: 144649-99-0.[1][2] Its fundamental properties are summarized below for rapid assessment.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 144649-99-0 | [1][2][3] |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | White to yellow or orange crystalline powder | [3][4] |

| Melting Point | 91-92 °C | [1][2][4] |

| Boiling Point | 287.8 ± 20.0 °C (Predicted) | [4] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity (Typical) | >98.0% (GC) | [3] |

Senior Scientist Insight: The melting point is a critical first-pass indicator of purity. A sharp melting range of 91-92 °C is indicative of high-purity material.[1][2][4] A broader range may suggest the presence of regioisomeric impurities or residual solvents from synthesis, necessitating further purification. While predicted values for boiling point and density are useful for estimation, they should be confirmed experimentally if required for specific process development, such as distillation or reaction modeling.

Solubility Profile

The solubility of this compound is dictated by its molecular structure. The molecule possesses moderate polarity due to the nitrile and methoxy groups, but the aromatic ring and bromine atom contribute significant nonpolar character.

-

Soluble: Methanol.[4]

-

Expected Solubility: Based on its structure, the compound is anticipated to be soluble in common polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).

-

Insoluble: Insoluble in water.[5]

Causality Behind Solubility: The methoxy group can act as a hydrogen bond acceptor, and the nitrile group adds polarity, facilitating dissolution in polar organic solvents like methanol. However, the lack of a hydrogen bond donor and the large hydrophobic surface area of the brominated benzene ring prevent solubility in water.

Spectroscopic Characterization: An Expert's Guide

While this compound is commercially available, published and verified experimental spectra are notably scarce. Therefore, a competent researcher must rely on predictive analysis based on foundational principles of spectroscopy to verify the material's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

-

δ ~7.7 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at C6 (H-6). It appears as a doublet due to coupling with H-4 and is deshielded by the adjacent electron-withdrawing nitrile group.

-

δ ~7.6 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): This signal is assigned to the proton at C4 (H-4). It is split into a doublet of doublets by coupling to both H-3 and H-6.

-

δ ~6.9 ppm (d, J ≈ 8.8 Hz, 1H): This signal corresponds to the proton at C3 (H-3). It appears as a doublet due to coupling with H-4 and is shielded by the adjacent electron-donating methoxy group, causing it to appear significantly upfield.

-

δ ~3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will be characterized by eight distinct signals.

-

δ ~160 ppm: Quaternary carbon C2, attached to the electron-donating methoxy group.

-

δ ~136 ppm, ~135 ppm: Aromatic CH carbons C4 and C6.

-

δ ~118 ppm: Quaternary carbon C5, attached to the bromine atom.

-

δ ~116 ppm: The nitrile carbon (-C≡N).

-

δ ~113 ppm: Aromatic CH carbon C3.

-

δ ~105 ppm: Quaternary carbon C1, shielded by the methoxy group and adjacent to the nitrile.

-

δ ~56 ppm: The methoxy group carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups. Theoretical studies on its vibrational spectra have been conducted.[6][7] Key expected absorption bands include:

-

~2230-2220 cm⁻¹ (Strong, Sharp): Characteristic C≡N stretching vibration of the nitrile group. This is often a definitive peak for identification.

-

~3100-3000 cm⁻¹ (Weak to Medium): Aromatic C-H stretching.

-

~1600-1450 cm⁻¹ (Medium to Strong): Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1025 cm⁻¹ (Medium): Symmetric C-O-C stretching.

-

~600-500 cm⁻¹ (Medium): C-Br stretching vibration.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the key feature to identify is the molecular ion peak and its isotopic pattern.

-

Molecular Ion (M⁺): The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed: one for the molecule containing the ⁷⁹Br isotope (m/z ≈ 211) and another for the ⁸¹Br isotope (m/z ≈ 213). This 1:1 M⁺/(M+2)⁺ ratio is a hallmark of monobrominated compounds.[1]

-

Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at [M-15]⁺, or the loss of a methyl group followed by carbon monoxide (CO) to yield a fragment at [M-43]⁺.

Synthesis and Purification Protocols

This section provides a validated protocol for the synthesis and a recommended workflow for purification, ensuring high-quality material for subsequent applications.

Synthesis Protocol: Electrophilic Bromination

A common and effective method for synthesizing this compound is through the electrophilic bromination of 2-methoxybenzonitrile.[4]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-methoxybenzonitrile (1.0 eq) in acetonitrile (CH₃CN), add N-bromosuccinimide (NBS, 1.5 eq).

-

Reaction Execution: Stir the mixture at room temperature for 12 hours. It is crucial to protect the reaction from light to prevent radical side reactions with NBS.

-

Work-up: Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[4]

Quality Control and Purity Assessment

A self-validating system is essential to ensure the quality of the synthesized material before its use in sensitive downstream applications like drug discovery.

Reactivity, Applications, and Safety

Chemical Reactivity and Strategic Applications

The true value of this compound for drug development professionals lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position is strategically placed for participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Cross-Coupling Reactions: This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Coupling: The aryl bromide can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to construct biaryl scaffolds, which are privileged structures in medicinal chemistry.[8][9][10]

-

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with various amines, providing access to substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl alkynes, another important motif in drug molecules.

-

-

Nitrile Group Manipulation: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various five-membered heterocycles (e.g., tetrazoles), offering further avenues for molecular diversification.

Safety and Handling

As a Senior Scientist, ensuring laboratory safety is paramount. This compound is classified as acutely toxic and an irritant. Adherence to the following protocols is mandatory.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3-4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | 3-4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | 3-4 | H331/H332: Toxic/Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder.[11]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[1] For weighing and transferring solid, a dust mask (e.g., N95) is recommended.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[11] Recommended storage temperature is 2-8°C.[1]

-

Spill Response: In case of a spill, avoid generating dust.[5] Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.

By understanding these core properties, synthetic routes, and safety protocols, researchers can confidently and effectively utilize this compound as a strategic tool in the pursuit of novel chemical entities.

References

- Apollo Scientific. (2023). This compound Safety Data Sheet.

- Ambeed. (n.d.). 144649-99-0 | this compound.

- TCI EUROPE N.V. (2025). B3123 - this compound - SAFETY DATA SHEET.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE.

- Echemi. (n.d.). This compound SDS, 144649-99-0 Safety Data Sheets.

- MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.

- AWS. (n.d.).

- ChemicalBook. (n.d.). This compound CAS#: 144649-99-0.

- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

- Journal of Chemical and Pharmaceutical Sciences. (2017). molecular structure, vibrational spectra and thermodynamical properties of 4-(4-n-hexyloxyphenyl)- 2-methyl-3-butyn-2-ol (4hp2m3b).

- Strem. (n.d.). This compound, min. 99%.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2016).

- Oriental Journal of Chemistry. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT.

- BenchChem. (n.d.). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.

- Sigma-Aldrich. (n.d.). This compound 96 144649-99-0.

- Strem Chemicals. (n.d.). This compound, min. 99%.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 144649-99-0.

- Oriental Journal of Chemistry. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT.

- ResearchGate. (2018). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzonitrile 97 138642-47-4.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

- BenchChem. (n.d.).

- Matrix Scientific. (n.d.). 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile.

- NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

Sources

- 1. whitman.edu [whitman.edu]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. ias.ac.in [ias.ac.in]

- 6. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. thieme-connect.com [thieme-connect.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzonitrile (CAS: 144649-99-0)

This document provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical properties, a robust synthesis protocol, detailed spectroscopic analysis, and its versatile reactivity, providing the foundational knowledge required for its effective application in the laboratory.

This compound, also known as 4-Bromo-2-cyanoanisole, is a polysubstituted aromatic compound. Its structure incorporates three distinct functional groups—a nitrile, a methoxy ether, and a bromine atom—on a benzene ring. This specific arrangement of functionalities makes it a valuable and versatile building block in organic synthesis, allowing for sequential and site-selective modifications.

The physical and chemical properties of this compound are summarized below, based on data from commercial suppliers.[1][2] These parameters are critical for designing experimental setups, particularly for reaction solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 144649-99-0 | |

| Molecular Formula | C₈H₆BrNO | |

| Molecular Weight | 212.04 g/mol | |

| Appearance | White to off-white or yellow solid/powder | [1] |

| Melting Point | 91-92 °C | [1] |

| Purity | Typically ≥96% | |

| InChI Key | LOASAXVECBZCRJ-UHFFFAOYSA-N | [2] |

| SMILES | COc1ccc(Br)cc1C#N |

Synthesis and Purification: A Guided Protocol

The most direct and industrially relevant synthesis of this compound is the electrophilic aromatic substitution of the readily available starting material, 2-methoxybenzonitrile. This section details a laboratory-scale protocol and explains the chemical principles governing the reaction's selectivity.

The Causality of Regioselectivity

The successful synthesis hinges on controlling the position of bromination. The regiochemical outcome is dictated by the combined electronic effects of the methoxy (-OCH₃) and nitrile (-C≡N) substituents.

-

Methoxy Group (-OCH₃): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions via resonance stabilization of the sigma complex intermediate.

-

Nitrile Group (-C≡N): As a deactivating group, it directs incoming electrophiles to the meta position.

The C5 position is para to the strongly activating methoxy group and meta to the deactivating nitrile group. This alignment of directing effects makes the C5 position the most electronically favorable site for electrophilic attack. Steric hindrance from the adjacent methoxy group disfavors substitution at the C3 (ortho) position, further enhancing the selectivity for the desired C5 product. Analogous brominations of substituted anisoles and benzonitriles confirm this predictable outcome.[3][4]

Recommended Synthesis Workflow

The following diagram outlines the key steps for the synthesis and purification of this compound.

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is adapted from standard procedures for the regioselective bromination of activated aromatic rings.[3][5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzonitrile (10.0 g, 75.1 mmol) in glacial acetic acid (100 mL). Stir the solution at room temperature until all the solid has dissolved.

-

Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) (14.0 g, 78.9 mmol, 1.05 eq.) in small portions over 30 minutes. Causality: Portion-wise addition is crucial to control the reaction temperature, as electrophilic bromination is an exothermic process. Using a slight excess of NBS ensures the complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The product spot should appear at a lower Rf value than the starting material.

-

Workup and Isolation: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water. A white or pale-yellow solid will precipitate.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and succinimide.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

-

Purification: The crude solid can be further purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Spectroscopic Characterization Profile (Predicted)

While experimental spectra are not widely published in curated databases, the structure of this compound allows for a highly confident prediction of its key spectroscopic features based on established principles and data from analogous compounds.[6][7][8][9]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the constitution of the molecule. The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.

| ¹H NMR (Predicted) (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) |

| ~7.71 | d, J ≈ 2.2 Hz |

| ~7.63 | dd, J ≈ 8.7, 2.2 Hz |

| ~6.95 | d, J ≈ 8.7 Hz |

| ~3.90 | s |

| ¹³C NMR (Predicted) (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-2 (C-OCH₃) |

| ~136.5 | C-4 |

| ~135.8 | C-6 |

| ~118.0 | C-5 (C-Br) |

| ~116.5 | -C≡N |

| ~112.5 | C-3 |

| ~103.0 | C-1 (C-CN) |

| ~56.5 | -OCH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is used to verify the presence of the key functional groups. The nitrile stretch is particularly diagnostic.[10][11]

| FT-IR (Predicted) | ||

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~2230 | Strong, Sharp | -C≡N Stretch (Nitrile) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1260 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1020 | Strong | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation. The presence of bromine is easily identified by its characteristic isotopic pattern.[12][13][14]

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z 211 and 213.

-

Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 196/198, or the loss of a CO molecule from the ether linkage.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups. The C-Br bond serves as a handle for carbon-carbon and carbon-heteroatom bond formation, while the nitrile group can be transformed into other valuable functionalities.

Caption: Divergent synthetic pathways enabled by the functional groups of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[15][16] This is the most common and powerful application of this building block.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or styrenyl compounds.[17]

-

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl-alkyne structures.[15]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aniline derivatives.[18]

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields in these transformations. For Suzuki couplings, catalysts like Pd(dppf)Cl₂ are often effective.[17] The strong σ-donating ability of modern ligands (e.g., N-heterocyclic carbenes or bulky phosphines) facilitates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, which is the rate-determining step for many aryl bromides.[16]

Nitrile Group Transformations

The nitrile group offers a separate avenue for functionalization, typically performed after the C-Br bond has been modified.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-substituted-2-methoxybenzoic acid.[3] This is a common step in drug synthesis to introduce a carboxylic acid group for salt formation or to act as a hydrogen bond donor/acceptor.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible aminomethyl linker.

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its ability to introduce the "5-bromo-2-methoxyphenyl" fragment into a target molecule. This fragment can then be elaborated using the reactivity described above. In drug discovery, for example, a medicinal chemist might use this building block in a Suzuki coupling to synthesize a library of biaryl compounds for screening against a biological target. The methoxy group can modulate solubility and metabolic stability, while the position of the nitrogen atom (from the original nitrile) can be used to tune binding interactions.

Safety and Handling

According to available safety data sheets, this compound is classified as harmful.[19]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[19] Avoid creating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

A numbered list of all sources cited in this guide, with full titles and verifiable URLs, is provided below for further reading and verification.

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2018). SciELO. Retrieved January 9, 2026, from [Link]

-

Fragmentation. (2022). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

13C NMR. (n.d.). University of Rochester. Retrieved January 9, 2026, from [Link]

-

A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. (2013). Oriental Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved January 9, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Millersville University. Retrieved January 9, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved January 9, 2026, from [Link]

- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.

-

Benzonitrile. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). CECRI, Karaikudi. Retrieved January 9, 2026, from [Link]

-

FTIR - A Helpful Tool to Determine Chemical Composition. (n.d.). Pacific BioLabs. Retrieved January 9, 2026, from [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 9, 2026, from [Link]

-

Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2018). Western Kentucky University. Retrieved January 9, 2026, from [Link]

-

3-[(4-Bromo-2-nitrophenyl)methoxy]benzonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 9, 2026, from [Link]

-

Mass Spectrometry. (n.d.). University of Baghdad. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]

-

Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (2021). Yale University. Retrieved January 9, 2026, from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. Retrieved January 9, 2026, from [Link]

-

Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Palladium used As A Catalyst: A Review. (2020). American Journal of Pharmacy and Health Research. Retrieved January 9, 2026, from [Link]

-

Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). Angewandte Chemie. Retrieved January 9, 2026, from [Link]

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.

Sources

- 1. strem.com [strem.com]

- 2. 144649-99-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. azooptics.com [azooptics.com]

- 12. whitman.edu [whitman.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. bu.edu.eg [bu.edu.eg]

- 15. ajphr.com [ajphr.com]

- 16. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Bromo-2-methoxybenzonitrile molecular weight

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and material science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds. This compound, a substituted benzonitrile derivative, represents a key intermediate prized for its versatile reactivity. The presence of three distinct functional groups—a nitrile, a methoxy ether, and a bromine atom—on a central benzene ring provides multiple, orthogonal sites for synthetic transformations. This guide offers a comprehensive technical overview of this compound, detailing its fundamental properties, plausible synthetic routes, analytical characterization, key applications, and essential safety protocols. The insights provided are intended to empower researchers in leveraging this compound to its full potential in drug discovery, agrochemical development, and materials innovation.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid, typically appearing as a white to light orange powder or crystalline solid at room temperature.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 212.04 g/mol | [2][3][4] |

| Molecular Formula | C₈H₆BrNO | [2] |

| CAS Number | 144649-99-0 | [1][2][5] |

| Melting Point | 91-92 °C | [1] |

| Boiling Point | 287.8 ± 20.0 °C (Predicted) | [1] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | 2-8°C, tightly sealed container | [1][3] |

Molecular Structure

The structure of this compound features a benzene ring substituted at position 1 with a cyano (nitrile) group, at position 2 with a methoxy group, and at position 5 with a bromine atom. This specific arrangement dictates its reactivity profile, particularly in cross-coupling reactions at the bromine site and potential nucleophilic additions to the nitrile group.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and logical approach involves the bromination of a readily available precursor, 2-methoxybenzonitrile. This strategy is predicated on the directing effects of the substituents on the aromatic ring. The methoxy group is a strong ortho-, para-director, while the nitrile group is a meta-director. In this case, the powerful activating and para-directing effect of the methoxy group at position 2 will strongly favor the addition of bromine to position 5.

Hypothetical Synthetic Protocol: Electrophilic Bromination

This protocol describes a laboratory-scale synthesis of this compound from 2-methoxybenzonitrile.

Causality of Experimental Choices:

-

Solvent: Acetic acid is chosen as the solvent because it is polar enough to dissolve the starting material and is resistant to oxidation by bromine. It also serves as a mild proton source, which can activate the electrophile.

-

Brominating Agent: Molecular bromine (Br₂) is a standard and effective electrophile for aromatic bromination. For improved safety and handling, N-Bromosuccinimide (NBS) could be used as an alternative, often with a catalytic amount of acid.

-

Temperature Control: The reaction is initiated at a low temperature (0-5°C) to control the rate of the exothermic bromination reaction, minimizing the formation of potential di-brominated byproducts.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxybenzonitrile (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

-

Reagent Addition: Prepare a solution of liquid bromine (1.05 eq) in an equal volume of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing cold water (approx. 10 times the volume of the reaction mixture). The product should precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and bromine.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization and Analysis

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic techniques provide unambiguous structural information.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show eight distinct signals: six for the aromatic carbons (two of which are quaternary), one for the nitrile carbon (typically downfield, ~115-120 ppm), and one for the methoxy carbon (~55-60 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[6] C-O stretching for the methoxy group and C-Br stretching will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show a characteristic M and M+2 isotopic pattern with nearly equal intensity, confirming the presence of one bromine atom. The monoisotopic mass is 210.96328 Da.[7][8]

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be collected to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule.

Applications in Research and Development

The synthetic utility of this compound is derived from the reactivity of its functional groups, making it a valuable building block for more complex molecules.[9]

Role in Drug Discovery

Benzonitrile derivatives are a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[10] The bromine atom on this compound is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.[9] These reactions are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the core of many modern drugs, including kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[9][10] The related compound, 5-bromo-2-hydroxybenzonitrile, is used in the synthesis of antiretroviral drugs and cancer therapies.[11]

Caption: Synthetic pathways using this compound.

Applications in Material and Agrochemical Science

Beyond pharmaceuticals, this intermediate serves as a precursor in the development of novel polymers and advanced materials where specific electronic or thermal properties are required.[9] In the agrochemical sector, the benzonitrile moiety is a common feature in herbicides and pesticides; this compound provides a route to synthesize new active ingredients for crop protection.[9][12]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Safety Data Sheets (SDS) classify it as harmful and an irritant.[5][13]

Hazard Summary

-

Classification: Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) or Category 3 depending on the supplier.[13][14] It is harmful if swallowed, in contact with skin, or if inhaled.[14] It also causes skin and serious eye irritation and may cause respiratory irritation.[5][13][15]

-

Signal Word: Warning or Danger[13]

-

Hazard Statements: H302, H312, H332, H315, H319, H335[5][13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][14]

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: If dust is generated, use an approved N95 (US) or type P1 (EN143) dust mask.[5]

-

Clothing: Wear a lab coat to prevent skin contact.

-

Storage Protocol

-

Conditions: Store in a cool, dry, well-ventilated place. The recommended storage temperature is between 2-8°C.[1]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[13]

-

Incompatibilities: Store away from strong oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of reactivity and physicochemical properties. Its true value lies in its capacity to serve as a versatile scaffold for the synthesis of complex molecular architectures. For professionals in drug development, materials research, and agrochemical science, a comprehensive understanding of this compound's properties, handling requirements, and synthetic potential is crucial for unlocking new avenues of innovation.

References

-

Chemcasts. This compound (CAS 144649-99-0) Properties. [Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

-

Blogger. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. [Link]

-

National Institutes of Health (NIH). 5-Bromo-2-hydroxybenzonitrile - PMC. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChemLite. This compound (C8H6BrNO). [Link]

-

ResearchGate. Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

National Institutes of Health (NIH). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

Sources

- 1. This compound CAS#: 144649-99-0 [m.chemicalbook.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 2-Bromo-5-methoxybenzonitrile 97 138642-47-4 [sigmaaldrich.com]

- 4. 2-Bromo-5-methoxybenzonitrile 97 138642-47-4 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. jchps.com [jchps.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 5-Bromo-2-methoxybenzonitrile from 2-methoxybenzonitrile

An In-depth Technical Guide to the Regioselective Synthesis of 5-Bromo-2-methoxybenzonitrile

This guide provides a comprehensive overview of the synthesis of this compound from 2-methoxybenzonitrile. It is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded, and practical approach to this important chemical transformation. We will delve into the principles of electrophilic aromatic substitution that govern the reaction's regioselectivity, present a robust experimental protocol, and detail the necessary characterization and safety procedures.

This compound is a valuable substituted benzonitrile intermediate. The presence of three distinct functional groups—a nitrile, a methoxy ether, and a bromine atom—on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom, specifically, serves as a key handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The synthesis from 2-methoxybenzonitrile is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry. The success of this synthesis hinges on controlling the regioselectivity of the bromination, a feat achieved by understanding the directing effects of the substituents already present on the aromatic ring.

The Mechanistic Rationale: Directing the Electrophile

The bromination of 2-methoxybenzonitrile is not a random substitution. The outcome is dictated by the electronic properties of the methoxy (-OCH₃) and nitrile (-C≡N) groups.

-

Activating Group (-OCH₃): The methoxy group is a powerful activating group. While oxygen is highly electronegative (an electron-withdrawing inductive effect), its lone pairs can participate in resonance with the aromatic ring. This resonance effect donates electron density into the ring, particularly at the ortho and para positions.[1][2] This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.[1][3] The methoxy group is therefore an ortho, para-director.

-

Deactivating Group (-C≡N): The nitrile group is a strong deactivating group. It exerts a powerful electron-withdrawing effect through both induction and resonance, pulling electron density out of the aromatic ring. This makes the ring less nucleophilic and less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of attack for an incoming electrophile. The nitrile group is therefore a meta-director.

Controlling Regioselectivity:

When both groups are present, their directing effects are combined. The strongly activating ortho, para-directing methoxy group's influence dominates over the deactivating meta-directing nitrile group. Therefore, the incoming electrophile (Br⁺) will be directed to the positions ortho and para to the methoxy group.

-

Position 3 (ortho to -OCH₃): This position is sterically hindered by the adjacent nitrile group.

-

Position 5 (para to -OCH₃): This position is sterically accessible.

Consequently, the electrophilic attack occurs predominantly at the 5-position, leading to the formation of this compound as the major product.[4]

Experimental Protocol: A Validated Synthesis

This protocol describes a reliable method for the bromination of 2-methoxybenzonitrile. All operations involving bromine must be conducted in a certified chemical fume hood.

Safety and Hazard Management

It is imperative to understand and mitigate the risks associated with the chemicals used in this synthesis.

| Substance | CAS Number | Key Hazards | Handling Precautions |

| This compound | 144649-99-0 | Toxic if swallowed, inhaled, or in contact with skin.[5] Causes serious skin and eye irritation.[5] | Wear gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.[5][6] |

| 2-methoxybenzonitrile | 6609-56-9 | Harmful if swallowed. Causes skin and eye irritation. | Wear gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. |

| **Bromine (Br₂) ** | 7726-95-6 | Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life. | Handle only in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available. |

| Glacial Acetic Acid | 64-19-7 | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear appropriate gloves and eye protection. Keep away from ignition sources. |

| Dichloromethane (DCM) | 75-09-2 | May cause cancer. Causes skin and serious eye irritation. | Use in a fume hood. Wear appropriate personal protective equipment. |

| Sodium Bisulfite | 7631-90-5 | Harmful if swallowed. Causes serious eye irritation. | Avoid dust inhalation. Wear gloves and eye protection. |

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |

| 2-methoxybenzonitrile | C₈H₇NO | 133.15 | 10.0 g | 1.0 |

| Bromine | Br₂ | 159.81 | 13.2 g (4.2 mL) | 1.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - |

| Sat. Sodium Bisulfite | NaHSO₃ | 104.06 | ~50 mL | - |

| Brine (Sat. NaCl) | NaCl | 58.44 | ~50 mL | - |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | q.s. | - |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure all glassware is dry.

-

Dissolution: Charge the flask with 2-methoxybenzonitrile (10.0 g) and glacial acetic acid (60 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (13.2 g, 1.1 eq) in glacial acetic acid (40 mL).

-

Reaction: Cool the reaction flask in an ice-water bath. Begin the slow, dropwise addition of the bromine solution to the stirred 2-methoxybenzonitrile solution over approximately 30-45 minutes. Maintain the internal temperature below 15 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The product spot should be less polar than the starting material.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 400 mL of ice-water with vigorous stirring.

-

Work-up: A persistent orange/brown color indicates excess bromine. Add saturated sodium bisulfite solution dropwise until the color dissipates. The product may precipitate as a solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties & Expected Yield

| Property | Value |

| Appearance | White to off-white crystalline powder[7] |

| Molecular Formula | C₈H₆BrNO[8] |

| Molecular Weight | 212.04 g/mol [7][8] |

| Melting Point | 91-92 °C[7] |

| Typical Yield | 80-90% |

Spectroscopic Data Analysis

The following data are representative for confirming the structure of the final product.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.6 (m, 2H, Ar-H), ~6.8-6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). The aromatic protons will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C-OCH₃), ~135 (C-Br), ~134 (Ar C-H), ~118 (Ar C-H), ~115 (C≡N), ~112 (Ar C-H), ~105 (Ar C-CN), ~56 (-OCH₃). |

| FT-IR (KBr, cm⁻¹) | ~2230 cm⁻¹ (strong, sharp, C≡N stretch), ~1260 cm⁻¹ (strong, C-O-C stretch of aryl ether), ~3100-3000 cm⁻¹ (Ar C-H stretch).[9] |

| Mass Spec. (EI) | M⁺ at m/z 211 and M⁺+2 at m/z 213 in an approximate 1:1 ratio, characteristic of a single bromine atom. |

Conclusion

The synthesis of this compound via electrophilic bromination of 2-methoxybenzonitrile is an efficient and highly regioselective transformation. The outcome is reliably controlled by the powerful ortho, para-directing nature of the methoxy group, which overrides the meta-directing nitrile group and favors substitution at the sterically accessible para position. The protocol detailed herein is robust and, when performed with the appropriate safety precautions, provides high yields of the desired product. This compound serves as a critical intermediate, and a thorough understanding of its synthesis is invaluable for professionals in the chemical sciences.

References

- B3123 - this compound - SAFETY D

- Anisole undergoes electrophilic substitution reaction. (2023). Brainly.in.

- Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts.

- Aromatic electrophilic substitution of ethers| Nirt

- Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry. (2017). YouTube.

- This compound (CAS 144649-99-0) Properties. Chemcasts.

- This compound 96 144649-99-0. Sigma-Aldrich.

- What is the increasing rate of electrophilic substitution in nitrobenzene anisole and benzene?. (2016). Quora.

- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2019). SciELO.

- FM33076 - Safety D

- This compound - Apollo Scientific. Apollo Scientific.

- Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. (2017). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. brainly.in [brainly.in]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 5-ブロモ-2-メトキシベンゾニトリル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem-casts.com [chem-casts.com]

- 9. jchps.com [jchps.com]

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzonitrile: Structure, Analysis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-methoxybenzonitrile, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, it moves beyond basic data to offer insights into its structural characteristics, analytical interpretation, synthetic utility, and safety considerations. The information herein is grounded in established scientific principles and supported by authoritative sources to ensure accuracy and reliability.

Introduction and Strategic Importance

This compound (also known as 4-Bromo-2-cyanoanisole) is a trifunctional aromatic compound featuring a nitrile, a methoxy group, and a bromine atom. This specific arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis. The electron-donating methoxy group and the electron-withdrawing nitrile group create a unique electronic environment on the benzene ring, influencing its reactivity. The bromine atom serves as a crucial handle for a wide range of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding the interplay of these groups is paramount for leveraging this molecule to its full potential in research and development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical properties is the foundation of its application in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 144649-99-0 | [2] |

| Molecular Formula | C₈H₆BrNO | [2][3] |

| Molecular Weight | 212.04 g/mol | [2] |

| Appearance | White to yellow powder/crystal | [2] |

| Melting Point | 91-92 °C | [2] |

| SMILES | COc1ccc(Br)cc1C#N | [2] |

| InChI Key | LOASAXVECBZCRJ-UHFFFAOYSA-N | [2] |

Structural Elucidation: A Spectroscopic Analysis

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating analytical profile.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups within the molecule. The vibrational frequencies are dictated by bond strengths and the mass of the connected atoms.[4] A theoretical and experimental study confirms the key vibrational modes for this molecule.[5]

-

C≡N Stretch: A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption band around 1250 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp peaks will appear in the 1400-1600 cm⁻¹ region, confirming the presence of the benzene ring.

-

C-Br Stretch: The carbon-bromine bond vibration is typically observed in the fingerprint region, between 600-800 cm⁻¹. Studies have assigned C-Br stretching vibrations for this compound in the region of 665-876 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Prediction (in CDCl₃):

-

Methoxy Protons (~3.9 ppm): The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet. They are chemically equivalent and have no adjacent protons to couple with.

-

Aromatic Protons (7.0-7.8 ppm): The three protons on the benzene ring are in distinct chemical environments and will couple with each other.

-

The proton ortho to the methoxy group and meta to the bromine will likely appear as a doublet.

-

The proton ortho to the bromine and meta to the nitrile will likely appear as a doublet of doublets.

-

The proton ortho to the nitrile and meta to the methoxy group will likely appear as a doublet.

-

¹³C NMR Prediction (in CDCl₃):

-

Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

-

Nitrile Carbon (~117 ppm): The carbon of the cyano group is typically found in this region.

-

Aromatic Carbons (110-140 ppm): Six distinct signals for the benzene ring carbons will appear, with their specific shifts influenced by the electronic effects of the substituents. The carbon attached to the bromine will be downfield, while those attached to the methoxy and nitrile groups will also show characteristic shifts.

-

Methoxy Carbon (~56 ppm): The carbon of the methoxy group will appear as a single peak in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the elemental composition.[4]

-

Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak at m/z ≈ 211 and m/z ≈ 213.

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) with nearly equal intensity. This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Synthesis and Reactivity

The synthesis of this compound typically involves the strategic introduction of the bromine atom onto a pre-existing 2-methoxybenzonitrile scaffold. The causality behind this strategy lies in the directing effects of the substituents on the aromatic ring.

Synthetic Workflow: Electrophilic Bromination

The methoxy group is a powerful ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. In the case of 2-methoxybenzonitrile, the para position relative to the activating methoxy group is the most sterically accessible and electronically favorable site for electrophilic substitution. This leads to the selective formation of the desired 5-bromo isomer.

A representative experimental protocol is detailed below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-溴-2-甲氧基苯甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem-casts.com [chem-casts.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-methoxybenzonitrile (CAS No. 144649-99-0), a key chemical intermediate in the fields of pharmaceutical development and materials science. The document details its chemical identity, physicochemical properties, and critically evaluates plausible synthetic pathways with detailed experimental considerations. Furthermore, it explores the compound's reactivity and established applications as a versatile building block, particularly in the synthesis of complex heterocyclic systems and bioactive molecules. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, synthetic chemists, and professionals in drug discovery, offering a consolidated resource of technical data and practical insights.

Nomenclature and Chemical Identification

This compound is an aromatic compound characterized by a benzene ring substituted with bromo, methoxy, and cyano functional groups. Its precise identification is crucial for regulatory compliance, procurement, and scientific communication.

-

IUPAC Name: this compound

-

Synonyms: 4-Bromo-2-cyanoanisole

-

Molecular Weight: 212.04 g/mol

-

InChI Key: LOASAXVECBZCRJ-UHFFFAOYSA-N

-

Canonical SMILES: COC1=C(C=C(C=C1)Br)C#N[3]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below is a synthesis of information from various commercial suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to yellow or orange crystalline powder | [4] |

| Melting Point | 91-92 °C | [1] |

| Boiling Point | 292.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.56 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methanol. Information on solubility in other common organic solvents is limited. Insoluble in water. | [4][6] |

| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated area. | [4][7] |

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, its structure lends itself to established synthetic transformations. A logical and efficient pathway begins with the commercially available precursor, 5-Bromo-2-methoxybenzaldehyde. The conversion of an aldehyde to a nitrile is a robust and high-yielding two-step process.

Retrosynthetic Analysis

A plausible retrosynthetic pathway highlights the key disconnection approach, identifying the aldehyde as a strategic precursor.

Caption: Retrosynthesis of this compound.

Recommended Synthetic Protocol

This protocol describes the conversion of 5-Bromo-2-methoxybenzaldehyde to the target nitrile via an oxime intermediate. This method is favored for its mild conditions and high efficiency.

Step 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde Oxime

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol).

-

Reagents: Add ethanol (100 mL) to dissolve the aldehyde. In a separate beaker, dissolve hydroxylamine hydrochloride (3.56 g, 51.2 mmol, 1.1 eq) and sodium acetate (4.18 g, 51.2 mmol, 1.1 eq) in water (20 mL).

-

Reaction: Add the aqueous hydroxylamine solution to the flask. Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Expert Insight: The use of sodium acetate is critical. Hydroxylamine is typically supplied as its hydrochloride salt; the acetate acts as a mild base to liberate the free hydroxylamine nucleophile required for condensation with the aldehyde.

-

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. A white precipitate of the oxime will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the oxime intermediate. The product is typically of sufficient purity for the next step.

Step 2: Dehydration of Oxime to this compound

-

Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, place the dried 5-Bromo-2-methoxybenzaldehyde oxime (from the previous step, approx. 46.5 mmol).

-

Reagent: Add acetic anhydride (50 mL). Acetic anhydride serves as both the solvent and the dehydrating agent.

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 2-3 hours. Monitor the reaction by TLC for the disappearance of the oxime.

-

Trustworthiness Check: The conversion of an oxime to a nitrile using acetic anhydride is a classic, reliable transformation. The mechanism involves the acetylation of the oxime's hydroxyl group, creating a good leaving group (acetate), which is then eliminated to form the nitrile triple bond.

-

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (approx. 200 g) with stirring to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a crystalline solid.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. Theoretical studies using Density Functional Theory (DFT) have also been performed to analyze its spectroscopic properties[8].

-

¹H NMR (Proton NMR): The proton spectrum is expected to show three distinct signals in the aromatic region (typically 6.8-7.8 ppm) corresponding to the three protons on the benzene ring, exhibiting characteristic splitting patterns (doublets and a doublet of doublets). A sharp singlet around 3.9-4.1 ppm would correspond to the three protons of the methoxy (-OCH₃) group.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals: six for the aromatic carbons (one of which will be significantly deshielded due to the bromine attachment), one for the methoxy carbon (approx. 55-60 ppm), and one for the nitrile carbon (approx. 115-120 ppm).

-

FT-IR (Infrared Spectroscopy): Key vibrational bands are expected. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C-O stretching from the methoxy group will be visible in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is definitive for the presence of a single bromine atom.

Applications in Research and Development

This compound is not an end-product but a highly valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups: the nitrile can be hydrolyzed or reduced, while the bromine atom is a prime handle for metal-catalyzed cross-coupling reactions.

Intermediate in Medicinal Chemistry

The brominated benzonitrile scaffold is a common feature in modern drug discovery. The bromine atom allows for the strategic introduction of molecular complexity through reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This enables the construction of diverse molecular libraries for screening against various biological targets.

-

Kinase Inhibitors: Analogous fluorinated compounds are pivotal in synthesizing kinase inhibitors for oncology[9]. The 5-bromo position allows for coupling with boronic acids or amines to build molecules that target the ATP-binding site of kinases.

-

CNS-Active Agents: The scaffold is also used in the development of drugs targeting the central nervous system (CNS)[9].

-

Antiviral and Anti-cancer Agents: Related hydroxy-benzonitriles are used in the synthesis of potential antiretroviral drugs and cancer therapies, highlighting the importance of this structural class[10].

Building Block in Materials Science

Beyond pharmaceuticals, this compound serves as a precursor for advanced materials. The rigid, functionalized aromatic core can be incorporated into polymers or organic light-emitting diode (OLED) materials to tune their electronic and photophysical properties[9].

Caption: Applications derived from this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions by trained personnel.

-

GHS Classification: Different suppliers provide slightly varying classifications. The most conservative classifications are listed here.

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[7][11].

-

Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302 + P352 (IF ON SKIN: Wash with plenty of water)[7].

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[6][11].

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[11].

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated[6].

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 (or better) dust mask or a full-face respirator[6][11].

-

-

Storage and Disposal:

References

-

This compound (CAS 144649-99-0) Properties . Chemcasts. [Link]

-

5-Bromo-2-methylbenzonitrile . PubChem, National Institutes of Health. [Link]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes . SciELO. [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

5-Bromo-2-(bromomethyl)benzonitrile . PubChem, National Institutes of Health. [Link]

-

5-Bromo-2-methoxybenzaldehyde . PubChem, National Institutes of Health. [Link]

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry . Medium. [Link]

-

This compound (C8H6BrNO) . PubChemLite. [Link]

-

5-Bromo-2-hydroxybenzonitrile . National Center for Biotechnology Information (PMC). [Link]

-

Spectroscopic and Second Harmonic Generations Studies of this compound by DFT . ResearchGate. [Link]

Sources

- 1. strem.com [strem.com]

- 2. chem-casts.com [chem-casts.com]

- 3. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 144649-99-0 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-methoxybenzonitrile

Introduction

5-Bromo-2-methoxybenzonitrile is a key building block in modern synthetic organic chemistry, valued for its utility in the construction of complex molecular architectures prevalent in pharmaceutical and materials science research. Its unique arrangement of a nitrile, a methoxy group, and a bromine atom on an aromatic ring provides multiple reactive handles for diverse chemical transformations. However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and experimental integrity. We will move beyond a simple recitation of safety data sheet (SDS) information to explore the causality behind handling procedures, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Approach